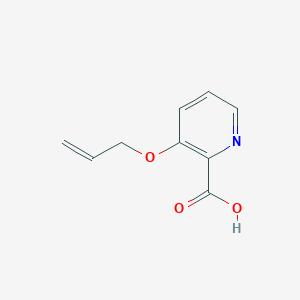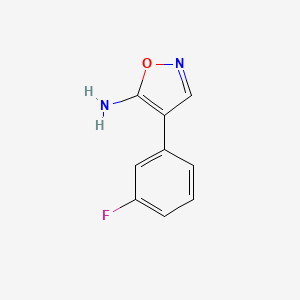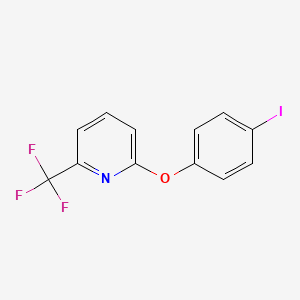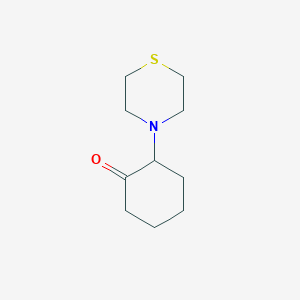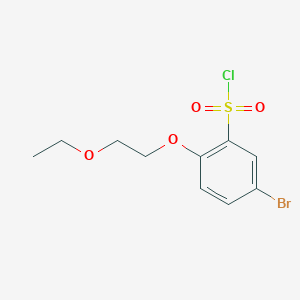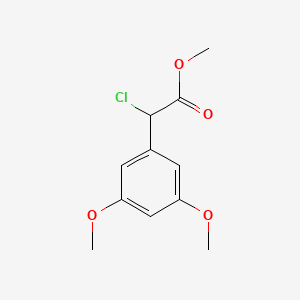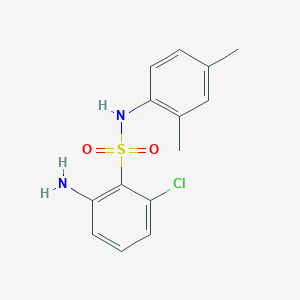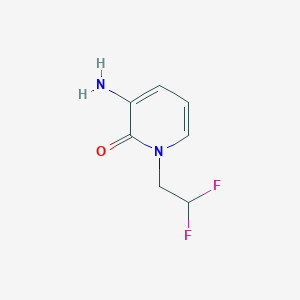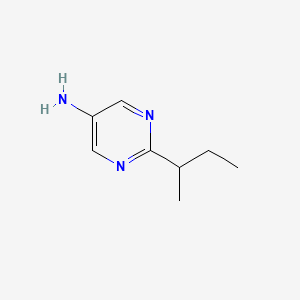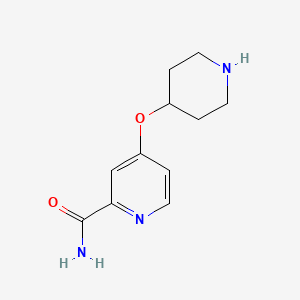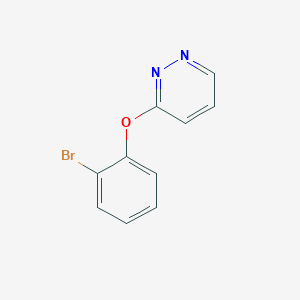![molecular formula C12H15FO2 B1445089 4-[(4-フルオロフェニル)メチル]オキサン-4-オール CAS No. 1524731-69-8](/img/structure/B1445089.png)
4-[(4-フルオロフェニル)メチル]オキサン-4-オール
概要
説明
4-[(4-Fluorophenyl)methyl]oxan-4-ol is a chemical compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is also known by its IUPAC name, 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of a fluorophenyl group attached to an oxan-4-ol structure, making it a valuable compound in various chemical and pharmaceutical applications.
科学的研究の応用
4-[(4-Fluorophenyl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
準備方法
The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-ol typically involves the reaction of 4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
4-[(4-Fluorophenyl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the oxan-4-ol structure can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
作用機序
The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with aromatic residues in proteins, while the oxan-4-ol structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
4-[(4-Fluorophenyl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)methyl]oxan-4-ol: This compound has a chlorophenyl group instead of a fluorophenyl group, which can result in different chemical reactivity and biological activity.
4-[(4-Bromophenyl)methyl]oxan-4-ol: The presence of a bromophenyl group can also influence the compound’s properties, particularly in terms of its interactions with biological targets.
4-[(4-Methylphenyl)methyl]oxan-4-ol: The methyl group can affect the compound’s hydrophobicity and overall chemical behavior.
The uniqueness of 4-[(4-Fluorophenyl)methyl]oxan-4-ol lies in the presence of the fluorine atom, which can enhance its stability and reactivity compared to other halogenated analogs.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMEKPCNNVOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)
